![molecular formula C11H7ClF3N3O B3036234 4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-99-4](/img/structure/B3036234.png)
4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a chemical substance with the CAS Number: 339020-99-4 . It has a molecular formula of C11H7ClF3N3O and a molecular weight of 289.64 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolone ring with a trifluoromethyl group and a chloroanilino methylene group attached . The exact structure can be found in the referenced MOL file .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point were not found in the search results .Scientific Research Applications
Synthesis and Structure Analysis
- Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system, were synthesized from compounds including 4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. This included single-crystal X-ray analysis and NMR spectroscopic investigations to elucidate the structure of these compounds (Holzer et al., 2003).
Tautomeric Forms and Stability
- The study of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones showed these compounds exist mainly as the (arylamino)methylene tautomer with intramolecular hydrogen bonding (Rockley & Summers, 1981).
Antimicrobial Activity
- Various fluorine-containing derivatives, including 4-[(arylamino)methylene]-3-(trifluoromethyl)-1H-pyrazol-5(4H)-ones, were synthesized and screened for antimicrobial activity. This research highlighted the use of conventional, ultrasonication, and microwave techniques in synthesis (Shelke et al., 2007).
Mass Spectral Analysis
- The mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one and its derivatives were studied, providing insights into their chemical behavior (Keats et al., 1982).
Potential Anticancer Activity
- Novel compounds with pyrazolone rings, including derivatives of 4-[(4-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, were assessed for anticancer activity against various cancer cell lines, demonstrating potential therapeutic applications (Ali et al., 2021).
Green Chemistry and Biodegradable Catalysts
- The one-pot synthesis of derivatives using environmentally friendly biopolymer-based solid acid catalysts, highlighting the potential of green chemistry in synthesizing pyrazolone compounds (Mosaddegh et al., 2010).
properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-6-1-3-7(4-2-6)16-5-8-9(11(13,14)15)17-18-10(8)19/h1-5H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVMRXYGMNYRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NNC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

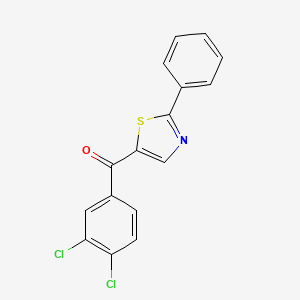
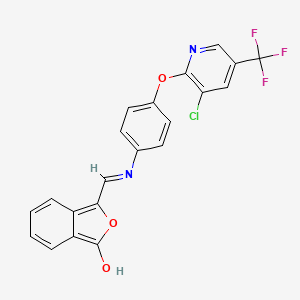
![3-[(2,4-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036153.png)
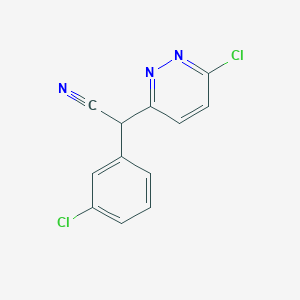
![3-[(4-chlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3036155.png)
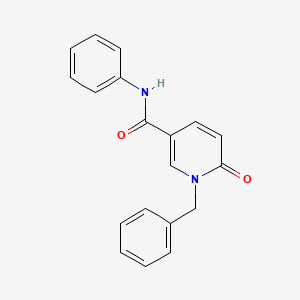
![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)
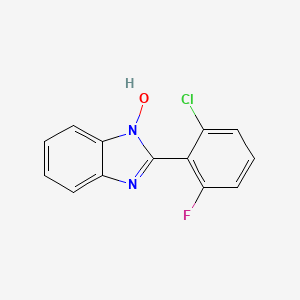
![2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile](/img/structure/B3036166.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-hydroxyiminomethyl]pyrrolidin-2-one](/img/structure/B3036173.png)
![3-Chloro-2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036174.png)